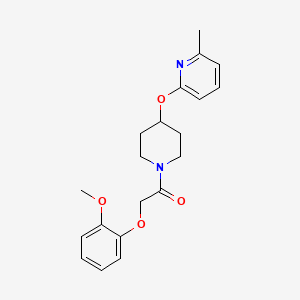

2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-15-6-5-9-19(21-15)26-16-10-12-22(13-11-16)20(23)14-25-18-8-4-3-7-17(18)24-2/h3-9,16H,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVYBIXEEFITPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

Synthesis of the Piperidinyl Intermediate: The piperidinyl intermediate is synthesized by reacting piperidine with a halogenated methylpyridine derivative.

Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the piperidinyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound’s ethanone-linked piperidine and aromatic systems are common in bioactive molecules. Key analogs and their structural distinctions include:

Key Observations :

- Aromatic Substituents: Methoxyphenoxy (target) vs. nitroimidazole (Vandetanib derivatives) or dinitrophenyl (). Methoxy groups enhance lipophilicity, while nitro groups may increase reactivity or metabolic stability .

- Piperidine Modifications: The 6-methylpyridyloxy substituent (target) contrasts with ethylpiperazine () or aminomethyl groups (), altering steric and electronic profiles for target selectivity.

Physicochemical and Spectroscopic Properties

- Melting Points: Vandetanib derivatives () exhibit melting points ranging from 157–215°C, influenced by nitroimidazole and halogen substituents. The target compound’s methoxyphenoxy group may lower its melting point due to reduced crystallinity.

- NMR Characteristics: demonstrates that ethanone-linked piperidine compounds exhibit distinct NMR shifts for proximal protons (e.g., Δδ ≈ 0.5 ppm at 20°C). For the target compound, the pyridyloxy group may induce deshielding in adjacent protons.

Biologische Aktivität

The compound 2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone , often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Research indicates that this compound may exert its biological effects through various pathways, including:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can affect cellular proliferation.

- Receptor Modulation : It acts as a modulator for certain receptors, potentially influencing neurotransmitter release and signaling pathways.

Antitumor Activity

A study highlighted the compound's antitumor properties, particularly against leukemia cell lines. The mechanism was primarily linked to the induction of apoptosis and cell cycle arrest in cancer cells.

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects in models of neurodegeneration. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.

Case Studies

Case Study 1: Antileukemic Activity

In a controlled study, derivatives of this compound were synthesized and tested for their antileukemic activity. The results indicated significant cytotoxicity against leukemia cell lines, with a notable mechanism involving the inhibition of key signaling pathways associated with cell survival.

Case Study 2: Neurodegenerative Disease

Another study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results demonstrated improved cognitive function and reduced markers of neuroinflammation, suggesting its potential utility in treating neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.